Home > Products > Screening Compounds P71085 > 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea - 1396746-82-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

Catalog Number: EVT-3108562
CAS Number: 1396746-82-9
Molecular Formula: C17H20N6O3
Molecular Weight: 356.386
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. {4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048) []

  • Compound Description: JJKK-048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL) []. MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). JJKK-048 significantly elevates 2-AG levels in the brain, leading to analgesic effects in animal models without causing notable cannabimimetic side effects at lower doses [].

2. 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide []

  • Compound Description: This compound exhibits potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) and P-glycoprotein (P-gp) efflux pumps []. It demonstrates anti-angiogenic properties and can reverse multi-drug resistance in cancer cells, enhancing the efficacy of doxorubicin [].

3. 5-Methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues []

  • Compound Description: These analogues, particularly 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a), are potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3) []. They were developed through conformational restriction of a type II FMS inhibitor and demonstrate improved selectivity for FLT3 over FMS [].

4. 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) []

  • Compound Description: LY3009120 acts as a pan-RAF inhibitor, demonstrating activity against BRAF V600E, wild-type BRAF, and CRAF []. Unlike other RAF inhibitors, it exhibits minimal paradoxical activation of the MAPK pathway, making it a promising therapeutic option for cancers harboring RAS mutations [].

5. 2‐(4‐Chlorophenyl)‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1p) []6. 2‐Benzo[d][1,3]dioxol‐6‐yl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1s) []7. 2‐Benzo[d][1,3]dioxol‐6‐yl‐5‐methyl‐3‐[3‐(4‐methylpiperazin‐1‐yl)‐1H‐1,2,4‐triazol‐5‐yl]‐1,3‐thiazolidin‐4‐one (1t) []

  • Compound Description: These compounds are potent antifungal and antituberculosis agents []. They exhibit significant activity against Mycobacterium tuberculosis and various fungal species, including Candida albicans, Cryptococcus neoformans, and Aspergillus arrhizus [].
Overview

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a complex organic compound notable for its potential therapeutic applications. This compound features a unique molecular structure that combines a benzo[d][1,3]dioxole moiety with a pyrimidine and a piperazine group, making it an interesting subject for medicinal chemistry research.

Source

The compound has been referenced in various scientific literature, including patents and research articles focusing on its synthesis and biological activity. Notably, it has been associated with studies investigating its role as an inhibitor of specific protein kinases involved in cancer progression.

Classification

This compound is classified as an organic urea derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (pyrimidine and piperazine), and it is recognized for its potential as a pharmacological agent.

Synthesis Analysis

Methods

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and pyrimidine components followed by their coupling to form the final urea structure.

Technical details may include:

  • Reagents: Common reagents used in the synthesis can include various amines, carbonyl compounds, and coupling agents.
  • Conditions: The reactions may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or ethanol), and reaction time to optimize yield.

One potential synthetic route involves the use of a coupling reaction between an isocyanate derived from the benzo[d][1,3]dioxole and a suitably substituted pyrimidine derivative.

Molecular Structure Analysis

Structure

The molecular structure of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea can be described using its chemical formula C16H20N4O3C_{16}H_{20}N_{4}O_{3}. The structure features:

  • A benzo[d][1,3]dioxole ring system that contributes to its stability and lipophilicity.
  • A pyrimidine ring that provides additional functionality through nitrogen atoms.
  • A piperazine moiety that enhances solubility and biological activity.

Data

The compound's molecular weight is approximately 316.36 g/mol. Its structural representation can be depicted using chemical drawing software to visualize the connectivity between atoms.

Chemical Reactions Analysis

Reactions

The compound exhibits various chemical reactivity patterns typical for urea derivatives. It may undergo hydrolysis under acidic or basic conditions, leading to the release of amines or other functional groups.

Technical details regarding reactions may include:

  • Stability Tests: Evaluating stability under different pH conditions.
  • Reactivity with Nucleophiles: Assessing how the urea nitrogen interacts with nucleophiles in substitution reactions.
Mechanism of Action

Process

The mechanism of action for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is primarily linked to its role as an inhibitor of specific protein kinases such as Polo-like kinase 4 (PLK4).

Data supporting this includes:

  • Inhibition Studies: In vitro assays demonstrating that the compound inhibits PLK4 activity with an IC50 value in the nanomolar range.
  • Cellular Effects: Observations of reduced cell proliferation in cancer cell lines upon treatment with this compound.
Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with potential crystalline characteristics. Its melting point and solubility data are crucial for formulation purposes.

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in polar solvents like water due to the presence of nitrogen atoms.
  • Stability: Stability assessments under various storage conditions (light, temperature).

Relevant analyses might involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity.

Applications

Scientific Uses

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea has potential applications in:

  • Cancer Research: As a PLK4 inhibitor, it may serve as a lead compound for developing new anticancer therapies.
  • Pharmacology: Understanding its interaction with biological targets can facilitate drug design processes aimed at treating various diseases linked to cell cycle dysregulation.

Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications.

Properties

CAS Number

1396746-82-9

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea

Molecular Formula

C17H20N6O3

Molecular Weight

356.386

InChI

InChI=1S/C17H20N6O3/c1-22-4-6-23(7-5-22)16-18-9-13(10-19-16)21-17(24)20-12-2-3-14-15(8-12)26-11-25-14/h2-3,8-10H,4-7,11H2,1H3,(H2,20,21,24)

InChI Key

WGWGMAIVTNPDBO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.